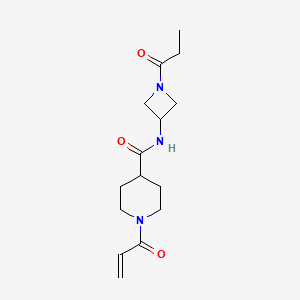
N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as AZD8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR). It was developed by AstraZeneca and is currently being studied for its potential use in cancer treatment.
Mecanismo De Acción
N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide inhibits mTOR, a protein kinase that plays a key role in cell growth and proliferation. By inhibiting mTOR, N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide blocks the signaling pathways that promote cancer cell growth and division.
Biochemical and Physiological Effects:
N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide is that it is a potent and selective inhibitor of mTOR, which makes it a useful tool for studying the role of mTOR in cancer and other diseases. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several potential future directions for research on N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is its potential use in combination with other cancer treatments, such as immunotherapy. Additionally, researchers may explore the use of N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide in other diseases that involve dysregulated mTOR signaling, such as neurodegenerative disorders. Finally, further studies are needed to determine the safety and efficacy of N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide in humans, which could lead to its eventual use as a cancer treatment.
Métodos De Síntesis
The synthesis of N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the reaction of 3-aminopropanoic acid with ethyl acrylate to form N-(3-acryloylaminopropyl)glycine ethyl ester. This compound is then reacted with piperidine-4-carboxylic acid to form N-(3-acryloylaminopropyl)piperidine-4-carboxamide. Finally, this compound is reacted with propanoyl azetidine to form N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential use in cancer treatment, particularly in the treatment of solid tumors. It has been shown to inhibit the growth of cancer cells both in vitro and in vivo. Additionally, N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(1-propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-3-13(19)17-7-5-11(6-8-17)15(21)16-12-9-18(10-12)14(20)4-2/h3,11-12H,1,4-10H2,2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJADRUOOBGTIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC(C1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(prop-2-enoyl)-N-(1-propanoylazetidin-3-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

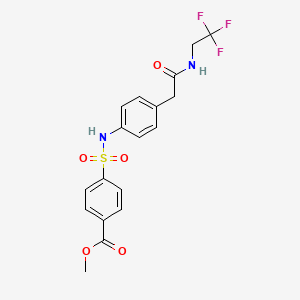
![1-(4-Chloro-2-methylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2775474.png)
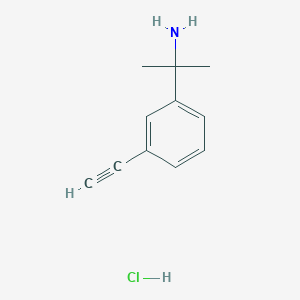

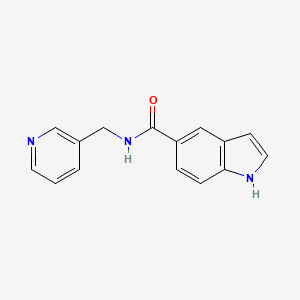

![N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide](/img/structure/B2775482.png)
![2-Amino-6-ethyl-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2775484.png)
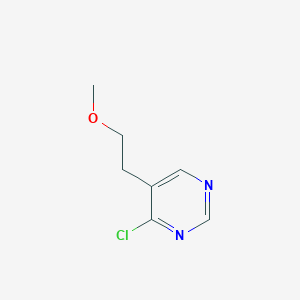

![N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2775492.png)
![1-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxycarbonyl-5-methyl-2-oxo-3H-pyrrol-3-yl]-N-methylmethanimine oxide](/img/structure/B2775493.png)
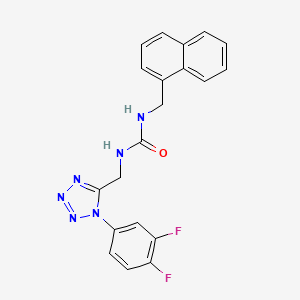
![Methyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2775496.png)